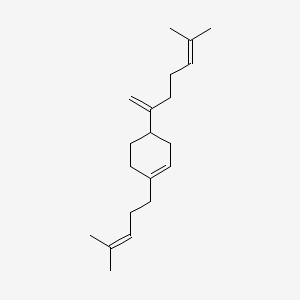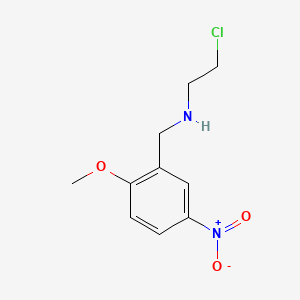
Benzylamine, N-(2-chloroethyl)-2-methoxy-5-nitro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Chloroethyl)-2-methoxy-5-nitrobenzylamine is an organic compound that belongs to the class of benzylamines This compound is characterized by the presence of a chloroethyl group, a methoxy group, and a nitro group attached to a benzylamine backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chloroethyl)-2-methoxy-5-nitrobenzylamine typically involves the reaction of 2-methoxy-5-nitrobenzylamine with 2-chloroethanol under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the amine group attacks the electrophilic carbon of the chloroethyl group, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of N-(2-Chloroethyl)-2-methoxy-5-nitrobenzylamine can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process.
化学反応の分析
Types of Reactions
N-(2-Chloroethyl)-2-methoxy-5-nitrobenzylamine undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chloroethyl group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the chloroethyl group under basic conditions.
Major Products Formed
Oxidation: The major product is the corresponding nitro compound.
Reduction: The major product is the corresponding amine.
Substitution: The major products depend on the nucleophile used in the reaction.
科学的研究の応用
N-(2-Chloroethyl)-2-methoxy-5-nitrobenzylamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties, particularly in the development of anticancer agents.
Industry: It is used in the production of specialty chemicals and intermediates for pharmaceuticals.
作用機序
The mechanism of action of N-(2-Chloroethyl)-2-methoxy-5-nitrobenzylamine involves its interaction with cellular components. The chloroethyl group can form covalent bonds with nucleophilic sites in biomolecules, leading to the formation of adducts. This can result in the disruption of cellular processes and the induction of cytotoxic effects. The nitro group can also undergo reduction to form reactive intermediates that can further interact with cellular targets.
類似化合物との比較
Similar Compounds
N-(2-Chloroethyl)-N-nitrosoureas: These compounds share the chloroethyl group and are known for their anticancer properties.
2-Chloroethylamine: This compound is structurally similar but lacks the methoxy and nitro groups.
2-Methoxy-5-nitrobenzylamine: This compound shares the benzylamine backbone but lacks the chloroethyl group.
Uniqueness
N-(2-Chloroethyl)-2-methoxy-5-nitrobenzylamine is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the chloroethyl group allows for nucleophilic substitution reactions, while the nitro group can undergo reduction to form reactive intermediates. The methoxy group can influence the compound’s solubility and interaction with other molecules.
特性
CAS番号 |
56538-01-3 |
|---|---|
分子式 |
C10H13ClN2O3 |
分子量 |
244.67 g/mol |
IUPAC名 |
2-chloro-N-[(2-methoxy-5-nitrophenyl)methyl]ethanamine |
InChI |
InChI=1S/C10H13ClN2O3/c1-16-10-3-2-9(13(14)15)6-8(10)7-12-5-4-11/h2-3,6,12H,4-5,7H2,1H3 |
InChIキー |
APKWZCHXKUTRGW-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])CNCCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


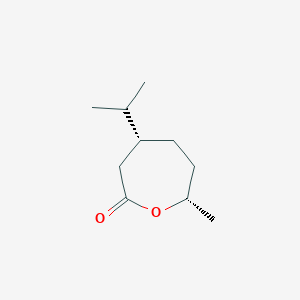
![1-[4-Methoxy-3-(methylsulfanyl)phenyl]methanamine](/img/structure/B13810789.png)
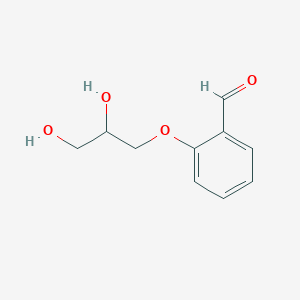

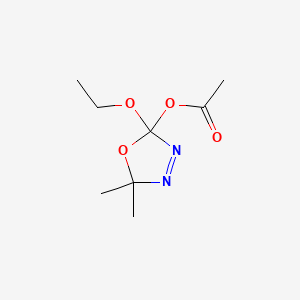
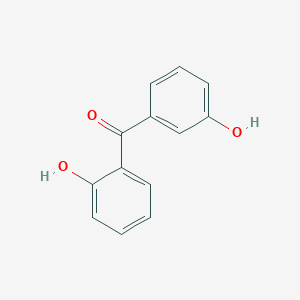
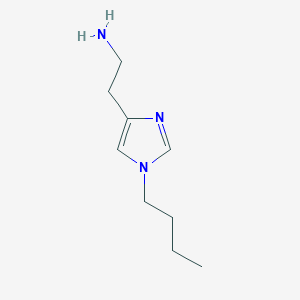
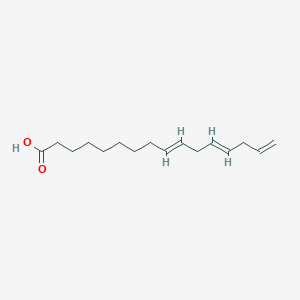


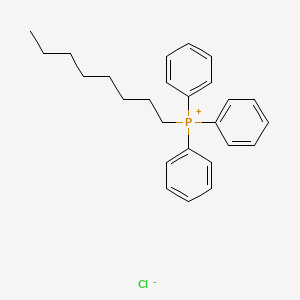
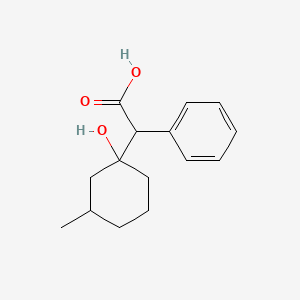
![2-[[2-(Propanoylamino)benzoyl]amino]benzoic acid](/img/structure/B13810867.png)
